

Navigating Fungicide Resistance: A Comparative Guide to Tridemorph Cross-Resistance Profiles

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Compound of Interest

Compound Name: *Tridemorph*

Cat. No.: *B114830*

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For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide cross-resistance is paramount for effective and sustainable disease management. This guide provides a detailed comparison of **Tridemorph**'s cross-resistance patterns with other fungicides, supported by available experimental data and methodologies.

Tridemorph, a systemic fungicide belonging to the morpholine chemical group, has been a tool in the control of various fungal diseases, most notably powdery mildew in cereals. Its mode of action involves the inhibition of sterol biosynthesis, a crucial process for the integrity of fungal cell membranes. Specifically, **Tridemorph** targets two enzymes in the ergosterol biosynthesis pathway: sterol- $\Delta 14$ -reductase and $\Delta 8 \rightarrow \Delta 7$ -isomerase. The emergence of fungicide resistance necessitates a thorough understanding of whether resistance to **Tridemorph** confers resistance to other fungicides, a phenomenon known as cross-resistance.

Quantitative Cross-Resistance Data

The following table summarizes the cross-resistance profile of **Tridemorph** with other fungicides. It is important to note that cross-resistance can be complex and may vary depending on the fungal species, the specific resistance mechanism, and the environmental conditions. The data presented here is a synthesis of findings from various studies.

Fungicide Class	Fungicide Example(s)	Mode of Action	Cross-Resistance with Tridemorph	Supporting Evidence/Remarks
Morpholines	Fenpropimorph, Fenpropidin	Sterol Biosynthesis Inhibition (SBI) - $\Delta 14$ -reductase and $\Delta 8 \rightarrow \Delta 7$ -isomerase	Generally Positive	Shared mode of action often leads to cross-resistance. However, some studies on barley powdery mildew have identified specific mutations in the target gene (Erg24) that confer resistance to fenpropimorph but can increase sensitivity to Tridemorph, indicating an incomplete or complex cross-resistance pattern.
Azoles (DMIs)	Tebuconazole, Prochloraz, Triadimefon	Sterol Biosynthesis Inhibition (SBI) - C14-demethylase	Variable/Often Negative	While both are SBIs, they target different enzymes in the pathway. Studies have shown that cross-resistance is not always reciprocal. For instance, some

triadimefon-resistant isolates of *Ustilago maydis* did not show cross-resistance to Tridemorph.[1]

Anilinopyrimidines	Pyrimethanil, Cyprodinil	Methionine biosynthesis inhibition	Generally Negative	Different modes of action make cross-resistance unlikely.
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Dicarboximides	Iprodione, Procymidone	NADH cytochrome c reductase inhibition	Generally Negative	Different modes of action make cross-resistance unlikely. Studies on fenhexamid-resistant <i>Botrytis cinerea</i> showed no cross-resistance to Tridemorph.
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Phenylpyrroles	Fludioxonil	MAP/Histidine-kinase signaling	Generally Negative	Different modes of action make cross-resistance unlikely.
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Quinone outside Inhibitors (QoIs)	Azoxystrobin, Pyraclostrobin	Respiration inhibition (cytochrome bc1)	Generally Negative	Different modes of action make cross-resistance unlikely.
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Experimental Protocols

A common method to assess fungicide cross-resistance is through in vitro sensitivity assays to determine the half-maximal effective concentration (EC50) of a fungicide that inhibits fungal

growth. Below is a detailed protocol for a typical leaf disc bioassay used for obligate biotrophs like powdery mildew.

In Vitro Fungicide Sensitivity Assay for *Blumeria graminis* (Powdery Mildew) on Leaf Discs

1. Isolate Preparation and Maintenance:

- Collect fresh powdery mildew isolates from infected plant leaves in the field.
- Establish single-spore cultures on detached leaves of a susceptible host plant variety placed on water agar (0.5-1%) in Petri dishes.
- Incubate at 20-22°C with a 16-hour photoperiod to promote sporulation.

2. Fungicide Stock and Working Solutions:

- Prepare stock solutions of **Tridemorph** and other test fungicides in an appropriate solvent (e.g., acetone or dimethyl sulfoxide - DMSO).
- Prepare a series of working solutions by diluting the stock solutions with sterile distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). The final solvent concentration should be consistent across all treatments and not exceed a level that affects fungal growth (typically $\leq 0.5\%$ v/v).

3. Leaf Disc Preparation and Treatment:

- Excise leaf discs (typically 1-2 cm in diameter) from young, healthy, and fully expanded leaves of a susceptible host plant.
- Float the leaf discs, adaxial (upper) side up, on the surface of the fungicide working solutions in Petri dishes for a specified period (e.g., 24 hours) to allow for fungicide uptake.
- Control leaf discs are floated on sterile distilled water with the same concentration of the solvent.

4. Inoculation and Incubation:

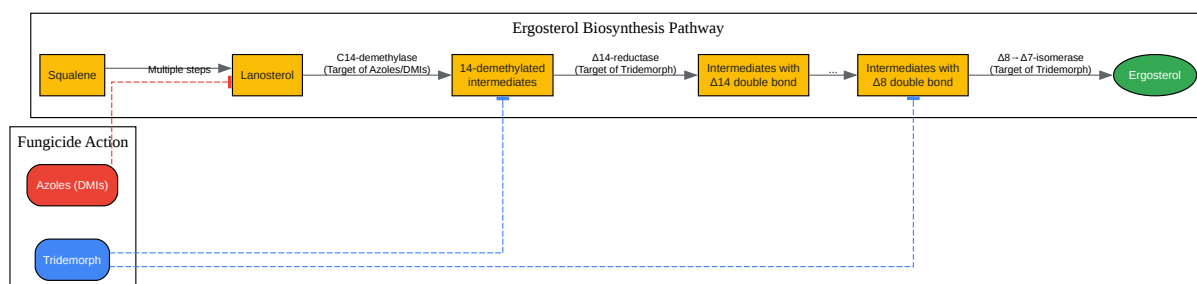
- Transfer the treated leaf discs to fresh water agar plates.
- Inoculate each leaf disc with fresh conidia of the powdery mildew isolate using a settling tower or by gently tapping an infected leaf over the discs to ensure a uniform distribution of spores.
- Seal the Petri dishes and incubate them under the same conditions as for isolate maintenance.

5. Data Collection and Analysis:

- After a set incubation period (e.g., 7-10 days), when powdery mildew colonies are well-developed on the control discs, assess the percentage of the leaf disc area covered by mycelium for each fungicide concentration.
- Calculate the percentage of growth inhibition for each concentration relative to the growth on the control (fungicide-free) discs.
- Determine the EC50 value (the concentration of fungicide that inhibits fungal growth by 50%) for each isolate-fungicide combination by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
- The Resistance Factor (RF) can be calculated by dividing the EC50 value of a resistant isolate by the EC50 value of a known sensitive (wild-type) isolate. A high RF indicates a significant level of resistance.

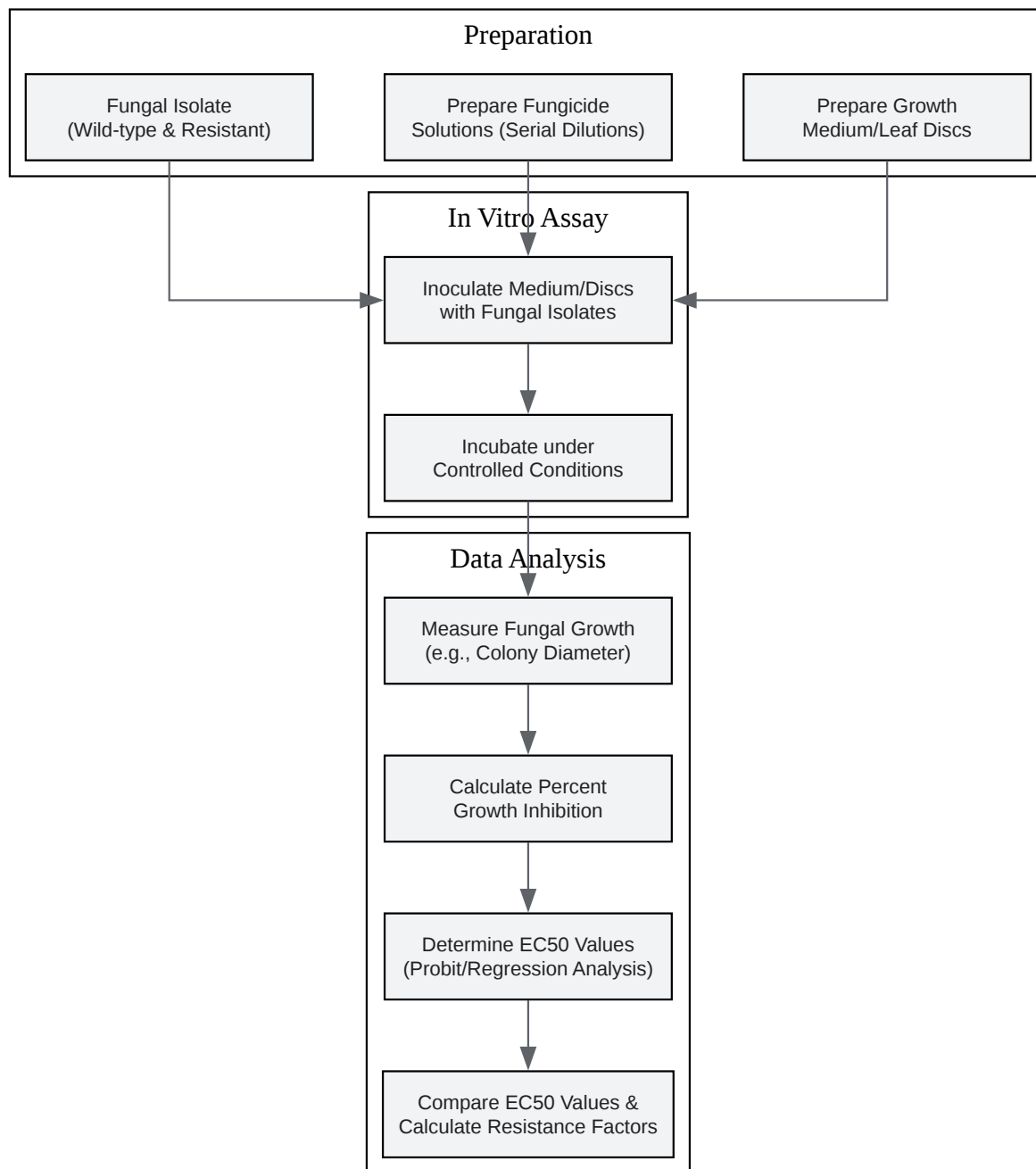
Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway, highlighting the target of **Tridemorph**, and a typical experimental workflow for a cross-resistance study.



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Caption: Ergosterol biosynthesis pathway and fungicide targets.



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References

- 1. researchgate.net [researchgate.net]
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